molecular formula C15H14FNO3 B1370587 [3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid CAS No. 913837-59-9

[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid

Cat. No.: B1370587
CAS No.: 913837-59-9
M. Wt: 275.27 g/mol
InChI Key: VIASZBWVLWKWSG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid typically involves multi-step organic reactionsSpecific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures for handling potentially hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid is used in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: As a potential lead compound for developing new pharmaceuticals.

    Industry: In the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to [3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid include:

Properties

IUPAC Name

2-[3-acetyl-5-(4-fluorophenyl)-2-methylpyrrol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c1-9-13(10(2)18)7-14(17(9)8-15(19)20)11-3-5-12(16)6-4-11/h3-7H,8H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIASZBWVLWKWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1CC(=O)O)C2=CC=C(C=C2)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid
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[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid
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[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid

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